- Synthesis of aminoquinolone derivativesJournal of Heterocyclic Chemistry, 1986, 23(6), 1801-4,
Cas no 96202-57-2 (6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione)

96202-57-2 structure
Nome do Produto:6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Fluoro-6-chloroisatin
- 5-Fluoro-6-chloro-2,3-indolinedione
- 6-chloro-5-fluoro-1H-indole-2,3-dione
- 6-chloro-5-fluoroindoline-2,3-dione
- 6-Chloro-5-fluoroisatin
- 6-chloro-5-fluoro-isatin
- BH151
- 6-Chloro-5-fluoro-1H-indole-2,3-dione (ACI)
- 6-chloro-5-fluoro-indoline-2,3-dione
- 5-FLUORO-6-CHLORO ISATIN
- SCHEMBL1589052
- GHBWNCFDSGAFIT-UHFFFAOYSA-N
- SY002458
- AKOS006292977
- CS-0060135
- WLZ3335
- 96202-57-2
- F2147-1917
- AS-19268
- MFCD05664872
- DTXSID60618201
- 1H-Indole-2,3-dione, 6-chloro-5-fluoro-
- SB64250
- 6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione
-
- MDL: MFCD05664872
- Inchi: 1S/C8H3ClFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)
- Chave InChI: GHBWNCFDSGAFIT-UHFFFAOYSA-N
- SMILES: O=C1C(=O)C2C(=CC(=C(C=2)F)Cl)N1
Propriedades Computadas
- Massa Exacta: 198.98400
- Massa monoisotópica: 198.984
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 0
- Complexidade: 271
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.6
- Superfície polar topológica: 46.2A^2
Propriedades Experimentais
- Densidade: 1.613
- PSA: 46.17000
- LogP: 1.75190
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Informações de segurança
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM350390-5g |
6-chloro-5-fluoro-1H-indole-2,3-dione |
96202-57-2 | 95%+ | 5g |
$*** | 2023-05-29 | |
ChemScence | CS-0060135-1g |
6-Chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 1g |
$247.0 | 2022-04-26 | ||
abcr | AB355913-1 g |
5-Chloro-6-fluoro-2,3-dihydro-1H-indole-2,3-dione; . |
96202-57-2 | 1 g |
€195.10 | 2023-07-19 | ||
TRC | C385370-10mg |
6-Chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y0996892-5g |
6-chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 95% | 5g |
$555 | 2024-08-02 | |
Life Chemicals | F2147-1917-1g |
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |
96202-57-2 | 95% | 1g |
$535.0 | 2023-09-06 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02690-5g |
6-chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 95% | 5g |
$600 | 2023-09-07 | |
TRC | C385370-100mg |
6-Chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 100mg |
$ 230.00 | 2022-06-06 | ||
ChemScence | CS-0060135-100mg |
6-Chloro-5-fluoroindoline-2,3-dione |
96202-57-2 | 100mg |
$64.0 | 2022-04-26 | ||
Ambeed | A475020-1g |
5-Fluoro-6-chloroisatin |
96202-57-2 | 98% | 1g |
$72.0 | 2025-02-21 |
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Sulfuric acid
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Sodium sulfate Solvents: Water ; rt → 35 °C
1.2 Solvents: Water ; heated
1.3 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water ; 2 h, 80 - 90 °C; 90 °C → 50 °C
1.4 Reagents: Sulfuric acid Solvents: Water ; 30 min, < 65 °C; 15 min, 65 °C → 80 °C; 80 °C → 70 °C
1.5 Reagents: Water ; 1 h, cooled
1.6 Reagents: Sodium hydroxide Solvents: Water ; 60 °C
1.7 Reagents: Acetic acid ; acidified; 0.5 h, 60 °C; 60 °C → 35 °C
1.2 Solvents: Water ; heated
1.3 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water ; 2 h, 80 - 90 °C; 90 °C → 50 °C
1.4 Reagents: Sulfuric acid Solvents: Water ; 30 min, < 65 °C; 15 min, 65 °C → 80 °C; 80 °C → 70 °C
1.5 Reagents: Water ; 1 h, cooled
1.6 Reagents: Sodium hydroxide Solvents: Water ; 60 °C
1.7 Reagents: Acetic acid ; acidified; 0.5 h, 60 °C; 60 °C → 35 °C
Referência
- 4-Quinolinecarboxamide derivatives as TRPV4 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sulfuric acid ; 20 min, 50 °C; 50 °C → 65 °C; 1 h, 65 °C
Referência
- Synthesis of substituted tryptanthrin via aryl halides and amines as antitumor and anti-MRSA agentsTetrahedron, 2019, 75(48),,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; 65 °C; 1.5 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ; 10 min, cooled
1.2 Reagents: Water ; 10 min, cooled
Referência
- 4-Quinolinecarboxamide derivatives as TRPV4 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condições de reacção
1.1 Catalysts: Sulfuric acid ; 60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C
Referência
- Synthesis and evaluation of new bis-isatin derivatives for antioxidant activityInternational Journal of Pharmacy and Pharmaceutical Sciences, 2013, 5(4), 224-227,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 80 °C
Referência
- Synthesis and biophysical evaluation of arylhydrazono-1H-2-indolinones as β-amyloid aggregation inhibitorsEuropean Journal of Medicinal Chemistry, 2010, 46(1), 275-284,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ; rt; 10 min, rt
1.2 Reagents: Water ; rt; 10 min, rt
Referência
- Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic AcidsSynlett, 2016, 27(10), 1516-1520,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Sulfuric acid
Referência
- Synthesis and evaluation of new bis-isatin derivatives for cytotoxic activityWorld Journal of Pharmaceutical Research, 2014, 3(2), 2429-2433,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sulfuric acid ; 60 - 70 °C; cooled; rt → 80 °C; 10 min, 80 °C
Referência
- Novel 2-amino-N'-(2-oxoindolin-3-ylidene)benzo[d]oxazol-5-carbohydrazides as anti-inflammatory agentsInternational Journal of Pharmaceutical Sciences and Research, 2015, 6(1), 212-218,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water
2.1 Reagents: Sulfuric acid
2.1 Reagents: Sulfuric acid
Referência
Synthesis of aminoquinolone derivatives
Journal of Heterocyclic Chemistry,
1986,
23(6),
1801-4
,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; rt; 1 h, 90 °C
2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt
2.2 Reagents: Water ; rt; 10 min, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt
2.2 Reagents: Water ; rt; 10 min, rt
Referência
Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids
Synlett,
2016,
27(10),
1516-1520
,
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Raw materials
- 3-Chloro-4-fluoroaniline
- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide
- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide
- Trichloroacetaldehyde Monohydrate
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preparation Products
6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Literatura Relacionada
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
3. Back matter
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
96202-57-2 (6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione) Produtos relacionados
- 1448130-27-5(1-1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonylpiperidine-4-carboxamide)
- 1361774-61-9(3-Cyano-4-(trifluoromethoxy)pyridine-2-methanol)
- 924861-85-8(1,4-Bis(2,2-dimethoxyethyl)piperazine)
- 2228048-52-8(methyl (3S)-3-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxypropanoate)
- 897772-98-4(N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide)
- 1396806-13-5(N-(2-chlorophenyl)methyl-N'-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 68767-29-3(Benzeneacetic acid, 4-(chloromethyl)-, ethyl ester)
- 79148-00-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate)
- 2228597-87-1(tert-butyl N-methyl-N-2-oxo-1-(thian-3-yl)ethylcarbamate)
- 885955-96-4(Carbamic acid, N-(5-phenyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96202-57-2)1H-Indole-2,3-dione,6-chloro-5-fluoro-

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:96202-57-2)6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Pureza:99%
Quantidade:5g
Preço ($):272.0